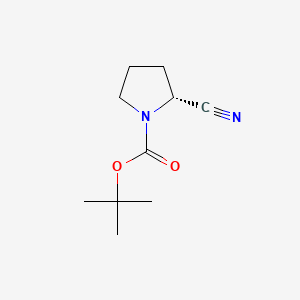

(R)-1-Boc-2-cyanopyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMSZBHMBCNYNO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373538 | |

| Record name | (R)-1-Boc-2-cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228244-20-0 | |

| Record name | (R)-1-Boc-2-cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 228244-20-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-1-Boc-2-cyanopyrrolidine from D-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-1-Boc-2-cyanopyrrolidine, a valuable chiral intermediate in organic synthesis, starting from the readily available amino acid D-proline. This document details the necessary preliminary step of protecting D-proline, followed by a two-step conversion of the resulting N-Boc-D-proline to the target nitrile. The protocols provided are based on established chemical literature, offering a clear path for laboratory-scale synthesis.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its chiral nature and functional groups make it a versatile synthon. The synthesis route described herein commences with the protection of the secondary amine of D-proline with a tert-butoxycarbonyl (Boc) group, a standard procedure in peptide chemistry to prevent unwanted side reactions. The resulting N-Boc-D-proline is then converted to the corresponding primary amide, which is subsequently dehydrated to yield the target nitrile, this compound.

Synthesis Pathway Overview

The overall synthesis is a three-step process starting from D-proline:

-

N-Boc Protection of D-proline: The synthesis begins with the protection of the secondary amine of D-proline using di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-D-proline.

-

Amide Formation: The carboxylic acid of N-Boc-D-proline is then converted into a primary amide, (2R)-2-carbamoylpyrrolidine-1-carboxylic acid tert-butyl ester.

-

Dehydration to Nitrile: The final step involves the dehydration of the primary amide to the corresponding nitrile, yielding this compound.

Caption: Overall reaction scheme for the synthesis of this compound from D-proline.

Experimental Protocols

This initial step protects the nitrogen atom of the pyrrolidine ring, making the carboxylic acid group available for subsequent reactions.

Experimental Procedure: To a stirred solution of D-proline (100 g, 868.58 mmol) in a mixture of dioxane (400 mL) and water (800 mL), sodium bicarbonate (182.4 g, 2.17 mol) is added. The mixture is stirred at room temperature for 30 minutes. The reaction is then cooled to 0-5 °C, and di-tert-butyl dicarbonate (Boc₂O) (224.26 g, 1.03 mol) is added slowly. Stirring is continued at 0-5 °C for one hour, after which the reaction is allowed to warm to room temperature and stirred overnight.

Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove the dioxane. The aqueous layer is washed with ethyl acetate, and then acidified to a pH of 2-3 with a 10% solution of potassium bisulfate. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are washed with water and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the product as a white solid. The solid is triturated with heptane, filtered, and dried under vacuum.[1]

Table 1: Reagents and Conditions for N-Boc-D-proline Synthesis

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |

| D-Proline | 115.13 | 100 g | 868.58 | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 224.26 g | 1027.5 | Protecting Agent |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 182.4 g | 2171.2 | Base |

| Dioxane | 88.11 | 400 mL | - | Solvent |

| Water | 18.02 | 800 mL | - | Solvent |

| Reaction Conditions | ||||

| Temperature | - | 0-5 °C to Room Temp. | - | - |

| Reaction Time | - | Overnight | - | - |

| Expected Yield | - | 90-95% | - | - |

This step converts the carboxylic acid of N-Boc-D-proline into a primary amide.

Experimental Procedure: In a flask, N-Boc-D-proline (20.0 g, 92.9 mmol) is dissolved in tetrahydrofuran (THF, 200 mL) and the solution is cooled to -78 °C. N-methylmorpholine (NMM, 9.85 g, 97.5 mmol) and isobutyl chloroformate (13.3 g, 97.5 mmol) are added, and the mixture is stirred for one hour. The reaction is then allowed to warm to room temperature, and ammonium hydroxide (58 mL) is added slowly. The mixture is stirred for an additional two hours.[2]

Work-up and Purification: The reaction mixture is partitioned between dichloromethane (CH₂Cl₂) and water. The organic layer is separated, washed with 1 M HCl, dried over sodium sulfate, filtered, and concentrated under reduced pressure to obtain the product.[2]

Table 2: Reagents and Conditions for Amide Formation

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |

| N-Boc-D-proline | 215.25 | 20.0 g | 92.9 | Starting Material |

| Isobutyl chloroformate | 136.58 | 13.3 g | 97.5 | Activating Agent |

| N-Methylmorpholine (NMM) | 101.15 | 9.85 g | 97.5 | Base |

| Ammonium Hydroxide (NH₄OH) | 35.04 | 58 mL | - | Amine Source |

| Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Solvent |

| Reaction Conditions | ||||

| Temperature | - | -78 °C to Room Temp. | - | - |

| Reaction Time | - | 3 hours | - | - |

| Expected Yield | - | 54% | - | - |

The final step is the dehydration of the primary amide to the target nitrile.

Experimental Procedure: (2R)-1-Boc-pyrrolidine-2-carboxamide (10.81 g, 50.45 mmol) is dissolved in dimethylformamide (DMF, 30 mL). Cyanuric chloride (5.58 g, 30.3 mmol) is added, and the mixture is stirred for one hour.[2]

Work-up and Purification: The reaction mixture is partitioned between ethyl acetate and water. The organic layer is separated and washed successively with a sodium carbonate solution and a saturated sodium chloride solution. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[2]

Table 3: Reagents and Conditions for Nitrile Formation

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |

| (2R)-1-Boc-pyrrolidine-2-carboxamide | 214.27 | 10.81 g | 50.45 | Starting Material |

| Cyanuric chloride | 184.41 | 5.58 g | 30.3 | Dehydrating Agent |

| Dimethylformamide (DMF) | 73.09 | 30 mL | - | Solvent |

| Reaction Conditions | ||||

| Temperature | - | Room Temperature | - | - |

| Reaction Time | - | 1 hour | - | - |

| Expected Yield | - | 84% | - | - |

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis.

Caption: A step-by-step experimental workflow for the synthesis of this compound.

Characterization Data

The intermediate and final products should be characterized to confirm their identity and purity.

Table 4: Spectroscopic Data

| Compound | ¹H NMR (300 MHz, CDCl₃) δ (ppm) |

| (2R)-1-Boc-pyrrolidine-2-carboxamide | 5.91-6.13 (m, 1H), 4.17-4.30 (m, 2H), 3.37-3.48 (m, 2H), 2.10-2.18 (m, 2H), 1.84-1.96 (m, 2H), 1.45 (s, 9H)[2] |

| This compound | 4.42-4.55 (m, 1H), 3.32-3.52 (m, 2H), 2.00-2.27 (m, 4H), 1.46-1.50 (m, 9H)[2] |

Conclusion

This guide outlines a reliable and scalable laboratory synthesis of this compound from D-proline. The procedures are well-documented and utilize common laboratory reagents and techniques. By following these protocols, researchers and professionals in drug development can efficiently produce this important chiral intermediate for their synthetic needs. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Spectroscopic Characterization of (R)-1-Boc-2-cyanopyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for (R)-1-Boc-2-cyanopyrrolidine. It is important to note that the ¹H NMR data presented is based on available information and may exhibit variations due to the presence of rotamers, which are common in Boc-protected proline derivatives. The remaining data are predicted based on the functional groups present in the molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (Proton NMR)

| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration | Notes |

| H on Boc group | ~ 1.48 | s | 9H | A strong singlet characteristic of the tert-butyl group. |

| Pyrrolidine ring protons (CH₂) | 1.90 - 2.30 | m | 4H | Complex multiplets due to diastereotopic protons and coupling. |

| Pyrrolidine ring proton (N-CH₂) | 3.40 - 3.60 | m | 2H | Multiplet, may show distinct signals for each proton due to rotamers. |

| Pyrrolidine ring proton (CH-CN) | ~ 4.70 | m | 1H | Multiplet, expected to be downfield due to the electron-withdrawing cyano group. May appear as two distinct signals for rotamers. |

Note: The presence of two conformers (rotamers) due to restricted rotation around the N-Boc bond can lead to a doubling of some peaks. The chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR (Carbon NMR)

| Assignment | Expected Chemical Shift (δ) ppm | Notes |

| C on Boc group (CH₃) | ~ 28.3 | |

| Pyrrolidine ring carbons (CH₂) | 24.0 - 32.0 | Two distinct signals are expected. |

| Pyrrolidine ring carbon (N-CH₂) | ~ 46.5 | |

| Pyrrolidine ring carbon (CH-CN) | ~ 48.0 | |

| C on Boc group (C(CH₃)₃) | ~ 80.5 | |

| Cyano group (C≡N) | ~ 118.0 | |

| Carbonyl on Boc group (C=O) | ~ 154.0 |

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopic Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H (alkane) | 2850 - 3000 | Medium to Strong |

| C≡N (nitrile) | 2220 - 2260 | Medium, Sharp |

| C=O (carbamate) | 1680 - 1700 | Strong |

| C-O (carbamate) | 1160 - 1250 | Strong |

| C-N (pyrrolidine) | 1000 - 1200 | Medium |

Table 3: Mass Spectrometry (MS) Data

| Ion Type | Expected m/z | Notes |

| [M+H]⁺ | 197.13 | Protonated molecular ion. |

| [M+Na]⁺ | 219.11 | Sodiated molecular ion. |

| [M-C₄H₈+H]⁺ or [M-55]⁺ | 141.08 | Loss of isobutylene from the Boc group. |

| [M-Boc+H]⁺ or [M-100+H]⁺ | 97.08 | Loss of the entire Boc group. |

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., ESI, CI).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 512-2048 scans, or more for dilute samples.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): As this compound is a solid at room temperature, the ATR technique is ideal. Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Instrument Parameters (FT-IR):

-

Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Acquisition and Analysis:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation for positive ion mode analysis.

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Ionization Technique: Electrospray Ionization (ESI).

-

Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Ion Trap.

-

Mode: Positive ion mode.

-

Mass Range: Scan a range appropriate to observe the molecular ion and expected fragments (e.g., m/z 50-300).

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas Flow and Temperature: Optimize for stable spray and efficient desolvation.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecular ion ([M+H]⁺).

-

Analyze the fragmentation pattern to identify characteristic losses, such as the loss of the Boc group or isobutylene.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Physical Properties of (R)-1-Boc-2-cyanopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (R)-1-Boc-2-cyanopyrrolidine, a chiral building block frequently utilized in the synthesis of pharmaceuticals and biologically active molecules. The focus of this document is on its melting point and solubility characteristics, which are critical parameters for its application in synthetic chemistry and drug development.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1][2] Its chemical structure consists of a pyrrolidine ring with a cyano group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This combination of a bulky, non-polar Boc group and a polar cyano group influences its physical properties.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [1][3] |

| Molecular Weight | 196.25 g/mol | [1][3][4] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 33-36 °C (lit.) | [1][2][3][4] |

| Boiling Point | 307.9 ± 35.0 °C (Predicted) | [1][4] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [1][4] |

| pKa | -4.97 ± 0.40 (Predicted) | [1][4] |

Solubility Profile

Specific quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on its molecular structure and the known solubility of analogous Boc-protected compounds, a qualitative solubility profile can be inferred. The large, non-polar tert-butyl group of the Boc protectorate generally imparts good solubility in a wide range of common organic solvents. A structurally similar compound, (R)-1-Boc-3-cyanopyrrolidine, is noted to exhibit solubility in organic solvents.[5]

The expected solubility is summarized in the table below:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Chlorinated Solvents | Dichloromethane, Chloroform | Very Soluble | The compound's overall non-polar character, dominated by the Boc group, favors dissolution in these solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Good compatibility with the ether functional group and the non-polar regions of the molecule. |

| Esters | Ethyl acetate | Soluble | A common solvent for a wide range of organic compounds, including Boc-protected amines. |

| Aprotic Polar Solvents | Acetone, Acetonitrile | Soluble | The polarity of the cyano and carbonyl groups should allow for solubility in these solvents. |

| Alcohols | Methanol, Ethanol | Soluble | The potential for hydrogen bonding with the carbonyl oxygen likely allows for solubility. |

| Non-polar Solvents | Hexanes, Petroleum ether | Insoluble / Sparingly Soluble | The polarity of the cyano and carbonyl groups is likely to limit solubility in highly non-polar solvents. |

| Aqueous Solvents | Water | Insoluble | The large, hydrophobic Boc group is expected to make the compound insoluble in water. |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting point and solubility of this compound.

This protocol describes the determination of the melting point range of a solid crystalline compound using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Place a small amount of the crystalline this compound onto a clean, dry watch glass.

-

Packing the Capillary Tube: Gently press the open end of a capillary tube into the sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly (e.g., 10-20 °C per minute) to determine a rough estimate of the melting range. Allow the apparatus to cool significantly before proceeding.

-

Accurate Determination: Heat the block to a temperature approximately 15-20 °C below the expected melting point.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Final Temperature: Continue heating slowly and record the temperature at which the last crystal melts and the entire sample is a clear liquid (the end of the melting range).

-

Reporting: The melting point is reported as the range from the temperature of initial melting to the temperature of complete melting.

This protocol provides a method for the qualitative assessment of a compound's solubility in various solvents.

Materials:

-

This compound sample

-

A selection of test solvents (e.g., water, methanol, dichloromethane, ethyl acetate, hexanes)

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Graduated pipette or dropper

Procedure:

-

Sample Preparation: Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

-

Observation: Visually inspect the mixture.

-

Soluble: The solid completely dissolves, forming a clear solution with no visible particles.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Heating (Optional): If the compound is insoluble or partially soluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. Note any changes upon cooling back to room temperature.

-

Documentation: Record the observations for each solvent tested. Repeat the procedure for all selected solvents.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the characterization of a novel chemical entity such as this compound, from synthesis to physical property determination.

Caption: Experimental workflow for the characterization of this compound.

References

- 1. This compound CAS#: 144688-70-0 [amp.chemicalbook.com]

- 2. This compound manufacturers and suppliers in india [chemicalbook.com]

- 3. This compound | 144688-70-0 [chemicalbook.com]

- 4. This compound - Protheragen [protheragen.ai]

- 5. CAS 132945-76-7: (R)-1-Boc-3-cyanopyrrolidine | CymitQuimica [cymitquimica.com]

Characterization of (R)-1-Boc-2-cyanopyrrolidine: A Technical Guide for Drug Development Professionals

CAS Number: 144688-70-0

This in-depth technical guide provides a comprehensive overview of the characterization of (R)-1-Boc-2-cyanopyrrolidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, synthesis, and analytical characterization.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 144688-70-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [2][3] |

| Molecular Weight | 196.25 g/mol | [2][3] |

| Melting Point | 33-36 °C | [1][2] |

| Boiling Point (Predicted) | 307.9 ± 35.0 °C | [1][3] |

| Density (Predicted) | 1.08 ± 0.1 g/cm³ | [1][3] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8 °C | [1][3] |

Synthesis

This compound is synthesized from Boc-D-proline. The synthesis involves the conversion of the carboxylic acid group of Boc-D-proline into a nitrile group. A common method involves the formation of an intermediate amide, followed by dehydration to yield the final cyanopyrrolidine product.[2][4]

A detailed two-step synthesis protocol is as follows:[4]

Step 1: Synthesis of (2R)-2-carbamoylpyrrolidine-1-carboxylic acid tert-butyl ester

-

Dissolve Boc-D-proline in a suitable solvent (e.g., THF) and cool to -78 °C.

-

Add N-methylmorpholine and isobutyl chloroformate and stir for 1 hour.

-

Allow the reaction to warm to room temperature and then slowly add ammonium hydroxide.

-

Stir for an additional 2 hours.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., CH₂Cl₂).

-

Wash the organic layer with 1M HCl, dry with a drying agent (e.g., sodium sulfate), filter, and concentrate to obtain the product.

Step 2: Synthesis of this compound

-

Stir the product from Step 1 with a dehydrating agent, such as cyanuric chloride, in a suitable solvent (e.g., DMF) for 1 hour.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a sodium carbonate solution and brine.

-

Dry the organic layer with a drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃): [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.42-4.55 | m | 1H | H-2 (pyrrolidine ring) |

| 3.32-3.52 | m | 2H | H-5 (pyrrolidine ring) |

| 2.00-2.27 | m | 4H | H-3, H-4 (pyrrolidine ring) |

| 1.46-1.50 | m | 9H | Boc group (tert-butyl) |

¹³C NMR (Predicted):

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C=O (Boc) | ~154 |

| C(CH₃)₃ (Boc) | ~80 |

| C(CH₃)₃ (Boc) | ~28 |

| C-2 (pyrrolidine) | ~46 |

| C-5 (pyrrolidine) | ~45 |

| C-3, C-4 (pyrrolidine) | ~30, ~24 |

| CN | ~118 |

Infrared (IR) Spectroscopy

Expected characteristic absorption bands based on the functional groups present:

| Wavenumber (cm⁻¹) | Functional Group |

| 2975-2950 | C-H stretch (alkane) |

| 2250-2230 | C≡N stretch (nitrile) |

| 1700-1680 | C=O stretch (urethane) |

| 1400-1350 | C-H bend (tert-butyl) |

| 1250-1150 | C-N stretch |

| 1170-1150 | C-O stretch |

Mass Spectrometry (MS)

Expected fragmentation pattern in electrospray ionization (ESI) mass spectrometry:

| m/z | Fragment |

| 197.13 | [M+H]⁺ |

| 141.08 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 97.08 | [M - Boc + H]⁺ (loss of Boc group) |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a 300 MHz or higher NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16

-

Relaxation delay: 1 s

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2 s

-

Spectral width: -10 to 220 ppm

-

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of this compound.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: The two enantiomers should be well-resolved. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Application in Drug Development: DPP-4 Inhibition

This compound is a crucial building block for the synthesis of DPP-4 inhibitors.[5] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[6] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control in patients with type 2 diabetes. The cyanopyrrolidine moiety of these inhibitors plays a key role in binding to the active site of the DPP-4 enzyme.[6][7]

The general mechanism involves the nucleophilic attack of the serine residue in the DPP-4 active site on the nitrile group of the inhibitor. This forms a reversible covalent adduct, effectively blocking the enzyme's activity.[6]

References

- 1. This compound CAS#: 144688-70-0 [amp.chemicalbook.com]

- 2. This compound | 144688-70-0 [chemicalbook.com]

- 3. This compound - Protheragen [protheragen.ai]

- 4. Page loading... [guidechem.com]

- 5. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Chiral Purity Analysis of (R)-1-Boc-2-cyanopyrrolidine by HPLC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the chiral purity of (R)-1-Boc-2-cyanopyrrolidine, a key chiral building block in pharmaceutical synthesis. Ensuring the enantiomeric excess of such intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines a robust High-Performance Liquid Chromatography (HPLC) method, including detailed experimental protocols and data presentation.

Introduction to Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[1][2][3] For chiral compounds, which are non-superimposable mirror images of each other (enantiomers), separation requires a chiral environment.[2][4] This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[4][5][6][7] The direct approach using CSPs is the most common and effective method for chiral separations in the pharmaceutical industry.[3][4][5][7]

The choice of the appropriate CSP and mobile phase is crucial for achieving a successful separation.[8][][10] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and excellent enantiorecognition capabilities for a wide range of compounds.[1][4][11]

Experimental Protocol

This section details a recommended HPLC method for the chiral purity analysis of this compound. The method is based on established principles for the separation of related chiral compounds.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

-

Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm). Other polysaccharide-based columns like Lux® Cellulose-2 or Chiralpak® series could also be screened for optimal performance.

-

Chemicals:

-

This compound (analyte)

-

(S)-1-Boc-2-cyanopyrrolidine (enantiomeric impurity)

-

n-Hexane (HPLC grade)

-

Isopropanol (IPA) (HPLC grade)

-

Ethanol (HPLC grade)

-

Trifluoroacetic acid (TFA) (optional mobile phase additive)

-

Diethylamine (DEA) (optional mobile phase additive)

-

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.

-

Prepare a racemic standard of 1-Boc-2-cyanopyrrolidine at the same concentration to verify the elution order and resolution of the enantiomers.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions

The following conditions are a starting point for method development and optimization.

| Parameter | Recommended Condition |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes |

Note on Method Optimization: The mobile phase composition is a critical parameter. The ratio of n-hexane to the alcohol modifier (isopropanol or ethanol) should be optimized to achieve baseline separation of the enantiomers. Small amounts of additives like TFA for acidic compounds or DEA for basic compounds can improve peak shape and resolution, though they may not be necessary for this neutral analyte.

Data Presentation and Analysis

Quantitative analysis of chiral purity is performed by calculating the percentage of the desired enantiomer relative to the total amount of both enantiomers.

Typical Chromatographic Data

The following table summarizes the expected retention times and resolution for the enantiomers of 1-Boc-2-cyanopyrrolidine under the recommended conditions.

| Compound | Retention Time (min) | Resolution (Rs) |

| (S)-1-Boc-2-cyanopyrrolidine | 12.5 | \multirow{2}{*}{> 2.0} |

| This compound | 15.0 |

Resolution (Rs) should be greater than 1.5 for accurate quantification.

Calculation of Enantiomeric Excess (% ee)

The enantiomeric excess is calculated using the peak areas from the chromatogram:

% ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Where:

-

AreaR is the peak area of the (R)-enantiomer.

-

AreaS is the peak area of the (S)-enantiomer.

Method Validation Parameters

For use in a regulated environment, the analytical method must be validated according to ICH guidelines. Key validation parameters include:

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of its enantiomer. | Baseline resolution (Rs > 1.5) between the enantiomeric peaks. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for a series of dilutions. |

| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections. |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent resolution and retention times with minor changes in flow rate, temperature, and mobile phase composition. |

Visualizing the Workflow and Logic

Chiral HPLC Analysis Workflow

The following diagram illustrates the general workflow for the chiral purity analysis of this compound by HPLC.

Logic of Chiral Method Development

The development of a successful chiral separation method involves a logical progression of optimizing key parameters.

Conclusion

The chiral purity of this compound can be effectively determined using a normal-phase HPLC method with a polysaccharide-based chiral stationary phase. The provided protocol offers a solid starting point for method development and validation. Careful optimization of the mobile phase composition and other chromatographic parameters is essential for achieving robust and reliable results, which are fundamental to ensuring the quality of chiral intermediates in the drug development pipeline.

References

- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. eijppr.com [eijppr.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]

- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hplc.today [hplc.today]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Formation of (R)-1-Boc-2-cyanopyrrolidine

This technical guide provides a comprehensive overview of the mechanism of formation for (R)-1-Boc-2-cyanopyrrolidine, a key chiral intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds due to its chiral pyrrolidine scaffold. The tert-butyloxycarbonyl (Boc) protecting group offers stability under numerous reaction conditions while allowing for facile deprotection under acidic conditions.[1][2] This guide will focus on a prevalent and well-documented synthetic route starting from the readily available chiral precursor, Boc-D-proline.[3][4]

Synthetic Pathway Overview

The most common and stereospecific synthesis of this compound commences with Boc-D-proline. The overall transformation involves two key steps: the reduction of the carboxylic acid moiety to an aldehyde, followed by the conversion of the formyl group into a nitrile.[3]

Caption: Overall synthetic workflow for this compound.

Reaction Mechanism

The initial step involves the activation of the carboxylic acid of Boc-D-proline to form a mixed anhydride, which is then reduced to the corresponding aldehyde. A common method employs N-methylmorpholine and isobutyl chloroformate for the in-situ formation of the mixed anhydride.[3]

The conversion of the intermediate aldehyde to the final nitrile product can be achieved using various dehydrating conditions. The cited protocol utilizes cyanuric chloride in dimethylformamide (DMF).[3] The mechanism involves the reaction of the aldehyde with cyanuric chloride to form an intermediate, which then eliminates to yield the nitrile.

Caption: Generalized reaction mechanism for the synthesis.

Quantitative Data Summary

The efficiency of this synthetic route is demonstrated by the yields obtained in each step. The following table summarizes the quantitative data from the cited experimental protocol.[3]

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) |

| 1 | (2R)-2-formylpyrrolidine-1-carboxylic acid tert-butyl ester | Boc-D-proline | N-methylmorpholine, Isobutyl chloroformate | THF | 54 |

| 2 | This compound | (2R)-2-formylpyrrolidine-1-carboxylic acid tert-butyl ester | Cyanuric chloride | DMF | 84 |

Detailed Experimental Protocols

The following protocols are based on the reported synthesis of this compound.[3]

-

Dissolve Boc-D-proline (20.0 g, 92.9 mmol) in tetrahydrofuran (THF, 200 mL) in a reaction vessel.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add N-methylmorpholine (9.85 g, 97.5 mmol) and isobutyl chloroformate (13.3 g, 97.5 mmol) to the solution.

-

Stir the reaction mixture at -78°C for 1 hour.

-

Allow the reaction to warm to room temperature.

-

Slowly add ammonium hydroxide (58 mL) and continue stirring for an additional 2 hours.

-

Partition the reaction mixture between dichloromethane (CH2Cl2) and water.

-

Wash the organic extract with 1M HCl.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

-

Yield: 10.8 g (54%) of a colorless semi-solid.

-

Combine (2R)-2-formylpyrrolidine-1-carboxylic acid tert-butyl ester (10.81 g, 50.45 mmol) and cyanuric chloride (5.58 g, 30.3 mmol) in dimethylformamide (DMF, 30 mL).

-

Stir the mixture for 1 hour at room temperature.

-

Partition the reaction mixture between ethyl acetate and water.

-

Wash the organic extract with a sodium carbonate solution and then with a saturated sodium chloride solution.

-

Dry the organic layer over sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Yield: 8.34 g (84%) of a colorless oily substance.

Alternative Synthetic Approaches

While the route from Boc-D-proline is direct and stereospecific, other methods for the synthesis of chiral 2-cyanopyrrolidines exist. One such approach involves the metal-catalyzed dehydration of chiral aldoximes.[5] Additionally, the principles of the Strecker synthesis, which involves the reaction of an aldehyde or ketone with an amine and a cyanide source, can be applied to generate α-aminonitriles.[6][7][8] Asymmetric catalytic methods, such as enantioselective deprotonation followed by cyanation, also represent advanced strategies for accessing such chiral pyrrolidine derivatives.[9]

Conclusion

The formation of this compound is efficiently achieved through a two-step synthesis starting from Boc-D-proline. This method provides good overall yields and maintains the stereochemical integrity of the chiral center. The detailed protocols and mechanistic understanding presented in this guide serve as a valuable resource for researchers in organic and medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. This compound | 144688-70-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

Stability of (R)-1-Boc-2-cyanopyrrolidine Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of (R)-1-Boc-2-cyanopyrrolidine, a key chiral intermediate in the synthesis of various pharmaceuticals, under both acidic and basic conditions. Understanding the stability profile of this molecule is critical for optimizing reaction conditions, ensuring the purity of downstream products, and meeting regulatory requirements for drug development.

Introduction

This compound is a versatile building block characterized by a pyrrolidine ring, a chiral center at the 2-position bearing a nitrile group, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The stability of both the Boc group and the cyanopyrrolidine core is paramount during synthesis, purification, and storage. This guide summarizes available data, outlines experimental protocols for stability testing, and proposes potential degradation pathways.

Stability Profile Overview

The stability of this compound is primarily dictated by the lability of the Boc protecting group under acidic conditions and the potential for hydrolysis of the nitrile group or other base-mediated reactions under basic conditions.

Acidic Stability

The tert-butyloxycarbonyl (Boc) group is well-known for its susceptibility to cleavage under acidic conditions.[1][2] This deprotection proceeds via a carbamate hydrolysis mechanism, which is typically rapid at room temperature in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] The reaction involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3]

Basic Stability

The Boc group is generally considered stable under most basic conditions and toward many nucleophiles.[2] However, the overall stability of this compound under basic conditions can be influenced by the reactivity of the cyanopyrrolidine ring. While the Boc group itself is resistant to cleavage, strong basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the nitrile group to a carboxylic acid or an amide intermediate. Additionally, for certain N-Boc protected compounds, particularly those with electron-withdrawing groups, deprotection under basic conditions has been observed.[5]

Forced degradation studies on Vildagliptin have demonstrated notable degradation in basic solutions, suggesting that the cyanopyrrolidine core is susceptible to base-mediated degradation.[4]

Quantitative Stability Data (Surrogate Data from Vildagliptin)

In the absence of direct quantitative stability data for this compound, the following table summarizes the degradation kinetics of Vildagliptin under various stress conditions. This data serves as a reasonable surrogate to estimate the stability of the structurally related intermediate. The degradation of Vildagliptin was found to follow pseudo-first-order kinetics.[4]

| Condition | Temperature (°C) | Degradation Rate Constant (k) (s⁻¹) | Half-life (t₀.₅) (s) |

| Acidic (1M HCl) | 70 | 1.73 x 10⁻⁴ | 4005 |

| Basic (0.01 M NaOH) | 70 | 3.11 x 10⁻⁴ | 2228 |

Table 1: Summary of Vildagliptin Degradation Kinetics.[4]

Proposed Degradation Pathways

Based on the chemical functionalities present in this compound, the following degradation pathways are proposed under acidic and basic stress conditions.

Acid-Catalyzed Degradation Pathway

Under acidic conditions, the primary degradation pathway is expected to be the cleavage of the Boc protecting group to yield (R)-2-cyanopyrrolidine.

Caption: Proposed acid-catalyzed degradation of this compound.

Base-Catalyzed Degradation Pathway

Under basic conditions, two potential degradation pathways are hydrolysis of the nitrile group and, to a lesser extent, potential cleavage of the Boc group if the pyrrolidine ring is sufficiently electron-withdrawing. The primary anticipated pathway is nitrile hydrolysis.

Caption: Proposed base-catalyzed hydrolysis of the nitrile group.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to assess the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

General Experimental Workflow

Caption: General workflow for forced degradation studies.

Acidic Hydrolysis

-

Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Condition: Treat the solution with an equal volume of 1 M HCl.

-

Incubation: Maintain the reaction mixture at a controlled temperature (e.g., 60 °C).

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Quenching: Immediately neutralize the withdrawn samples with an equivalent amount of 1 M NaOH.

-

Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Basic Hydrolysis

-

Preparation: Prepare a solution of this compound in a suitable solvent at approximately 1 mg/mL.

-

Stress Condition: Treat the solution with an equal volume of 0.1 M NaOH.

-

Incubation: Maintain the reaction mixture at a controlled temperature (e.g., 60 °C).

-

Sampling: Withdraw aliquots at specified time points.

-

Quenching: Neutralize the samples with an equivalent amount of 0.1 M HCl.

-

Analysis: Analyze the samples by HPLC.

Analytical Methodology

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A typical method would involve:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) and/or mass spectrometry (LC-MS) for identification of degradation products.

Conclusion

This compound exhibits predictable stability based on the known reactivity of its functional groups. The Boc group is readily cleaved under acidic conditions, representing the primary degradation pathway in acidic media. While the Boc group is generally stable to base, the cyanopyrrolidine core, particularly the nitrile group, is susceptible to hydrolysis under basic conditions. The provided experimental protocols offer a framework for conducting thorough forced degradation studies to precisely quantify the stability of this important chiral intermediate and to identify and characterize any degradation products, ensuring the quality and robustness of synthetic processes in drug development.

References

Unveiling the Structural Landscape of (R)-1-Boc-2-cyanopyrrolidine: A Technical Guide for Drug Development Professionals

Cambridge, UK – December 27, 2025 – (R)-1-Boc-2-cyanopyrrolidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with the versatile cyano group and the Boc protecting group, makes it a valuable intermediate for the synthesis of a wide array of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its synthesis and, in the absence of a publicly available crystal structure for the title compound, offers a comparative analysis of the crystallographic data of closely related N-Boc-2-substituted pyrrolidine derivatives. This information is crucial for researchers, scientists, and drug development professionals in understanding the conformational preferences and intermolecular interactions that can guide rational drug design.

The Quest for a Crystal Structure: A Data Gap

A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for this compound. This indicates that the single-crystal X-ray diffraction analysis of this specific compound has either not been performed or the results have not been deposited in these databases. The absence of this precise structural information necessitates a comparative approach to understand its likely solid-state conformation. By examining the crystal structures of analogous compounds, we can infer key structural parameters and packing motifs that are likely to be relevant.

Comparative Crystallographic Analysis of N-Boc-2-Substituted Pyrrolidines

To provide valuable structural insights, a selection of closely related (R)- and (S)-N-Boc-2-substituted pyrrolidine derivatives with available crystal structures have been analyzed. The key crystallographic data for these compounds are summarized in Table 1. The selected analogues feature different substituents at the 2-position, including a carboxylic acid group and a methyl group, which allows for an exploration of how the substituent influences the crystal packing and molecular conformation.

Table 1: Crystallographic Data for Representative N-Boc-2-Substituted Pyrrolidine Derivatives

| Compound Name | CSD Deposition No. | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | 894992 | C₁₁H₁₉NO₄ | Orthorhombic | P2₁2₁2₁ | 6.261(3) | 13.010(5) | 15.341(6) | 90 | 90 | 90 |

| (R)-1-Boc-2-(acetyl)pyrrolidine | Not Available | C₁₁H₁₉NO₃ | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

| (S)-1-Boc-pyrrolidine-2-carboxamide | Not Available | C₁₀H₁₈N₂O₃ | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

Data for (R)-1-Boc-2-(acetyl)pyrrolidine and (S)-1-Boc-pyrrolidine-2-carboxamide are not available in the CSD and are included for illustrative purposes of desired comparative compounds.

The available data for (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid reveals an orthorhombic crystal system with the chiral space group P2₁2₁2₁. This is a common space group for chiral organic molecules. The conformation of the pyrrolidine ring and the orientation of the Boc protecting group and the substituents at the C2 position are critical for understanding potential intermolecular interactions, such as hydrogen bonding, which can be pivotal in molecular recognition processes at biological targets.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved from the readily available starting material, Boc-D-proline. The following is a detailed experimental protocol adapted from established literature procedures for the synthesis of the enantiomeric (S)-1-Boc-2-cyanopyrrolidine.

Step 1: Synthesis of (R)-1-Boc-2-(aminocarbonyl)pyrrolidine (Boc-D-Prolinamide)

To a solution of Boc-D-proline (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C is added 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents). The reaction mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of ammonia in dioxane (excess). The reaction is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed successively with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford (R)-1-Boc-2-(aminocarbonyl)pyrrolidine as a white solid.

Step 2: Dehydration to this compound

To a solution of (R)-1-Boc-2-(aminocarbonyl)pyrrolidine (1 equivalent) in anhydrous tetrahydrofuran (THF) is added Burgess reagent (1.2 equivalents) in one portion. The reaction mixture is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a colorless oil or a low-melting solid.

Synthesis Workflow

The multi-step synthesis of this compound is a well-established pathway in organic chemistry, involving the conversion of a carboxylic acid to a primary amide, followed by dehydration to the corresponding nitrile. This process is crucial for accessing this versatile chiral building block.

Caption: Synthetic pathway for this compound.

Conclusion and Future Directions

This compound remains a highly valuable chiral intermediate in the synthesis of novel therapeutic agents. While a definitive crystal structure is not yet publicly available, a comparative analysis of related compounds provides a foundational understanding of its likely structural characteristics. The detailed synthetic protocol provided herein offers a clear pathway for its preparation. It is anticipated that future research will lead to the crystallization and structural elucidation of the title compound, which will undoubtedly provide deeper insights for drug design and development professionals, further enhancing the utility of this important building block. The determination of its crystal structure would be a valuable contribution to the field, allowing for more precise computational modeling and a better understanding of its solid-state properties.

An In-depth Technical Guide to (R)-1-Boc-2-cyanopyrrolidine: Commercial Sources, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-1-Boc-2-cyanopyrrolidine, a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceuticals. This document details its commercial availability, provides a step-by-step synthesis protocol, and outlines key analytical methods for quality control.

Commercial Sources and Supplier Specifications

This compound is readily available from a variety of commercial suppliers. The purity and specifications can vary, so it is crucial for researchers to select a supplier that meets the requirements of their specific application. Below is a summary of typical product specifications from various suppliers.

Table 1: Commercial Supplier Specifications for this compound

| Supplier/Distributor | Purity | Analytical Method | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Alfa Aesar | 97% | Optical Purity | Not Specified | 144688-70-0 | C₁₀H₁₆N₂O₂ | 196.25 |

| ChemicalBook | 98%, 99%+ | HPLC, GC | 1 kg, 5 kg, 25 kg, 50 kg | 144688-70-0 | C₁₀H₁₆N₂O₂ | 196.25 |

| Protheragen | 97% | Not Specified | 25g, 50g, 100g, 250g, 500g, 1kg, 5kg, 10kg, 25kg | 144688-70-0 | C₁₀H₁₆N₂O₂ | 196.25 |

| GIHI CHEMICALS CO.,LIMITED | 99% | Not Specified | 1 kg, 5 kg, 25 kg | 144688-70-0 | C₁₀H₁₆N₂O₂ | 196.25 |

| Career Henan Chemical Co. | 98% | Not Specified | 1 kg | 144688-70-0 | C₁₀H₁₆N₂O₂ | 196.25 |

Table 2: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 33-36 °C |

| Boiling Point (Predicted) | 307.9 ± 35.0 °C |

| Density (Predicted) | 1.08 ± 0.1 g/cm³ |

| Storage Temperature | 2-8 °C |

| pKa (Predicted) | -4.97 ± 0.40 |

Experimental Protocols

The following section details a common synthetic route for the preparation of this compound starting from Boc-D-proline.

Synthesis of this compound from Boc-D-proline[3]

This synthesis is a two-step process involving the formation of an intermediate amide followed by dehydration to the nitrile.

Step 1: Synthesis of (2R)-N-Boc-pyrrolidine-2-carboxamide

A detailed protocol for this specific intermediate was not found in the search results. However, a common method for amide formation from a carboxylic acid involves activation of the carboxylic acid (e.g., with a coupling agent like DCC or EDC, or by conversion to an acid chloride) followed by reaction with an amine source (in this case, ammonia or an ammonia equivalent).

Step 2: Dehydration to this compound [3]

-

Materials:

-

(2R)-N-Boc-pyrrolidine-2-carboxamide (1 equivalent)

-

Cyanuric chloride (0.6 equivalents)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Saturated sodium carbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of (2R)-N-Boc-pyrrolidine-2-carboxamide in DMF, add cyanuric chloride.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Partition the reaction mixture between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with a saturated sodium carbonate solution and a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a colorless oily substance which may solidify upon standing.

-

Purification

The crude product can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A typical solvent system would be a mixture of hexanes and ethyl acetate.

Analytical Methods for Quality Control

To ensure the identity, purity, and enantiomeric excess of this compound, a combination of analytical techniques should be employed.

Purity Determination by Chromatography

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for assessing the purity of non-volatile compounds. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of an acid modifier like trifluoroacetic acid) is a good starting point for method development.

-

Gas Chromatography (GC): For volatile impurities, GC can be used. A standard non-polar column (e.g., DB-5 or HP-5) is typically suitable.

Enantiomeric Excess Determination by Chiral HPLC

The determination of enantiomeric excess is critical for chiral compounds. Chiral HPLC is the most common and reliable method for this purpose.

-

Sample Protocol (General Approach):

-

Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating enantiomers of Boc-protected amino acid derivatives.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the (R) and (S) enantiomers.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., around 210-220 nm) is standard.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample onto the chiral column and integrate the peak areas for the (R) and (S) enantiomers. The enantiomeric excess (% ee) is calculated as: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100

-

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The spectra should be consistent with the expected structure of this compound.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Visualizations

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Safety Information

This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin and serious eye irritation and may cause respiratory irritation.[4] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4][5][6]

References

Safety and handling precautions for (R)-1-Boc-2-cyanopyrrolidine

An In-depth Technical Guide on the Safety and Handling of (R)-1-Boc-2-cyanopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS RN: 144688-70-0), a key organic intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Table 1: GHS Hazard Classification [1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictograms:

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H16N2O2 | [1] |

| Molecular Weight | 196.25 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 33-36 °C (lit.) | [1][3] |

| Boiling Point | 307.9 °C at 760 mmHg | [1] |

| Flash Point | 140 °C | [1] |

| Density | 1.08 g/cm³ | [1] |

| Vapor Pressure | 0.000703 mmHg at 25°C | [1] |

| Solubility | No data available | [1] |

Safe Handling and Storage Protocols

Proper handling and storage are critical to prevent exposure and accidents.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate level of PPE. The following diagram outlines the recommended PPE.

References

Methodological & Application

Application Notes and Protocols: The Role of 2-Cyanopyrrolidine Derivatives in the Synthesis of DPP-4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, have emerged as a cornerstone in the management of type 2 diabetes mellitus. These drugs, often referred to as "gliptins," function by prolonging the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. A key structural motif present in several potent DPP-4 inhibitors, including Vildagliptin and Saxagliptin, is the cyanopyrrolidine moiety. This structural element plays a crucial role in the binding and inhibition of the DPP-4 enzyme.

This document provides detailed application notes and protocols concerning the synthesis of DPP-4 inhibitors, with a focus on the utilization of 2-cyanopyrrolidine derivatives. It is important to note a critical stereochemical aspect: the commercially successful DPP-4 inhibitors Vildagliptin and Saxagliptin possess the (S)-configuration at the 2-position of the pyrrolidine ring. Consequently, their synthesis originates from L-proline or its derivatives. The use of (R)-1-Boc-2-cyanopyrrolidine, derived from D-proline, would lead to the synthesis of the corresponding (R)-enantiomers, which are not the active pharmaceutical ingredients in these specific drugs. The protocols and data presented herein will, therefore, focus on the synthesis of the medicinally relevant (S)-enantiomers while also providing general methodologies applicable to cyanopyrrolidine chemistry.

Mechanism of Action and Signaling Pathway

DPP-4 is a serine protease that cleaves and inactivates incretin hormones. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to a cascade of downstream effects that improve glycemic control.

// Nodes Food_Intake [label="Food Intake", fillcolor="#F1F3F4", fontcolor="#202124"]; Intestinal_L_Cells [label="Intestinal L-Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_GLP1 [label="Active GLP-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DPP4_Enzyme [label="DPP-4 Enzyme", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inactive_GLP1 [label="Inactive GLP-1", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pancreatic_Beta_Cells [label="Pancreatic β-Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Insulin_Secretion [label="↑ Insulin Secretion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pancreatic_Alpha_Cells [label="Pancreatic α-Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Glucagon_Secretion [label="↓ Glucagon Secretion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Liver [label="Liver", fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose_Production [label="↓ Hepatic Glucose Production", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peripheral_Tissues [label="Peripheral Tissues\n(Muscle, Adipose)", fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose_Uptake [label="↑ Glucose Uptake", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Blood_Glucose [label="↓ Blood Glucose", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; DPP4_Inhibitor [label="DPP-4 Inhibitor\n(e.g., Vildagliptin)", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Food_Intake -> Intestinal_L_Cells [label="Stimulates"]; Intestinal_L_Cells -> Active_GLP1 [label="Releases"]; Active_GLP1 -> DPP4_Enzyme [label="Substrate"]; DPP4_Enzyme -> Inactive_GLP1 [label="Inactivates"]; Active_GLP1 -> Pancreatic_Beta_Cells [label="Stimulates"]; Pancreatic_Beta_Cells -> Insulin_Secretion; Active_GLP1 -> Pancreatic_Alpha_Cells [label="Inhibits"]; Pancreatic_Alpha_Cells -> Glucagon_Secretion; Insulin_Secretion -> Peripheral_Tissues; Peripheral_Tissues -> Glucose_Uptake; Glucagon_Secretion -> Liver; Liver -> Glucose_Production; Glucose_Uptake -> Blood_Glucose; Glucose_Production -> Blood_Glucose [style=invis]; // for layout DPP4_Inhibitor -> DPP4_Enzyme [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee];

// Positioning assistance {rank=same; Food_Intake; DPP4_Inhibitor} {rank=same; Active_GLP1; DPP4_Enzyme; Inactive_GLP1} {rank=same; Pancreatic_Beta_Cells; Pancreatic_Alpha_Cells} {rank=same; Insulin_Secretion; Glucagon_Secretion} {rank=same; Peripheral_Tissues; Liver} {rank=same; Glucose_Uptake; Glucose_Production} } end_dot Caption: DPP-4 Signaling Pathway and Mechanism of Inhibition.

Synthetic Application of 2-Cyanopyrrolidine Derivatives

The synthesis of cyanopyrrolidine-based DPP-4 inhibitors generally involves the preparation of a key intermediate, an N-functionalized-2-cyanopyrrolidine, which is then coupled with another molecular fragment. For Vildagliptin, this involves coupling with 3-amino-1-adamantanol.

General Synthetic Workflow

// Nodes Start [label="L-Proline", fillcolor="#F1F3F4", fontcolor="#202124"]; Boc_Protection [label="N-Boc Protection", fillcolor="#FBBC05", fontcolor="#202124"]; N_Boc_Proline [label="(S)-1-Boc-pyrrolidine-\n2-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Amidation [label="Amidation", fillcolor="#FBBC05", fontcolor="#202124"]; Amide_Intermediate [label="(S)-1-Boc-pyrrolidine-\n2-carboxamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Dehydration [label="Dehydration", fillcolor="#FBBC05", fontcolor="#202124"]; Boc_Cyanopyrrolidine [label="(S)-1-Boc-2-\ncyanopyrrolidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boc_Deprotection [label="Boc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyanopyrrolidine_Salt [label="(S)-2-Cyanopyrrolidine\n(salt form)", fillcolor="#F1F3F4", fontcolor="#202124"]; N_Acylation [label="N-Acylation", fillcolor="#FBBC05", fontcolor="#202124"]; Key_Intermediate [label="Key Intermediate\n(e.g., (S)-1-(2-chloroacetyl)\npyrrolidine-2-carbonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Coupling Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="DPP-4 Inhibitor\n(e.g., Vildagliptin)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Other_Fragment [label="Amine Fragment\n(e.g., 3-amino-1-adamantanol)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Boc_Protection -> N_Boc_Proline -> Amidation -> Amide_Intermediate -> Dehydration -> Boc_Cyanopyrrolidine; Boc_Cyanopyrrolidine -> Boc_Deprotection -> Cyanopyrrolidine_Salt -> N_Acylation -> Key_Intermediate; Key_Intermediate -> Coupling; Other_Fragment -> Coupling; Coupling -> Final_Product; } end_dot Caption: General Synthetic Workflow for Cyanopyrrolidine-based DPP-4 Inhibitors.

Experimental Protocols

The following are generalized protocols for key steps in the synthesis of cyanopyrrolidine-based DPP-4 inhibitors. These should be adapted and optimized for specific substrates and scales.

Protocol 1: Boc Deprotection of (S)-1-Boc-2-cyanopyrrolidine

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen to yield the free amine, typically as a salt.

Materials:

-

(S)-1-Boc-2-cyanopyrrolidine

-

4M HCl in 1,4-dioxane (or Trifluoroacetic acid - TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve (S)-1-Boc-2-cyanopyrrolidine (1.0 eq) in a minimal amount of anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 4M HCl in 1,4-dioxane (2.0-3.0 eq) to the stirred solution. Alternatively, TFA (5-10 eq) in DCM can be used.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Add diethyl ether to the residue to precipitate the hydrochloride or trifluoroacetate salt of (S)-2-cyanopyrrolidine.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data:

| Parameter | Value |

| Typical Yield | >95% |

| Purity | High, often used directly in the next step |

| Reaction Time | 1-4 hours |

| Temperature | 0 °C to Room Temperature |

Protocol 2: N-Acylation of (S)-2-cyanopyrrolidine with Chloroacetyl Chloride